molecular formula C21H15N3O4S B2582767 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 868212-98-0

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2582767
CAS No.: 868212-98-0
M. Wt: 405.43
InChI Key: ZPHLSWVWKJAKMD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic small molecule featuring a naphthalene-1-yloxy group linked via an acetamide bridge to a 5-(4-nitrophenyl)-substituted thiazole ring.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-5-14-4-1-2-6-17(14)18)23-21-22-12-19(29-21)15-8-10-16(11-9-15)24(26)27/h1-12H,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLSWVWKJAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalen-1-yloxy acetic acid, which is then coupled with 5-(4-nitrophenyl)thiazol-2-amine under appropriate conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Carbonyl

The acetamide moiety participates in nucleophilic substitution reactions under basic conditions. In related compounds (e.g., ):

  • Hydrolysis : Treatment with aqueous NaOH yields 2-(naphthalen-1-yloxy)acetic acid and 5-(4-nitrophenyl)thiazol-2-amine (confirmed via IR loss of C=O at ~1685 cm⁻¹ and NMR shifts) .

  • Thiolation : Reaction with thiophenol in dioxane produces the corresponding thioester (C=O → C-S at 680 cm⁻¹ in IR) .

Table 1: Substitution Reactions at the Acetamide Carbonyl

Reaction TypeReagents/ConditionsProductYield (%)Key Spectral Data (IR/NMR)Source
HydrolysisNaOH (aq), reflux, 6 h2-(Naphthalen-1-yloxy)acetic acid72%IR: 1715 cm⁻¹ (COOH); ¹H-NMR: δ 4.2 (s, CH₂)
ThiolationThiophenol, dioxane, 80°CS-Phenyl 2-(naphthalen-1-yloxy)thioacetate68%IR: 680 cm⁻¹ (C-S-C); ¹³C-NMR: δ 42.1 (CH₂-S)

Reduction of the Nitro Group

The 4-nitrophenyl group on the thiazole undergoes selective reduction to an amine, enabling further derivatization:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ (UV-Vis: λ_max shift from 325 nm to 280 nm) .

  • Zinc-Acetic Acid : Reduction forms 5-(4-aminophenyl)thiazol-2-amine, confirmed by LC-MS (m/z 218.1 [M+H]⁺) .

Table 2: Reduction Reactions of the Nitro Group

Reducing AgentConditionsProductYield (%)Analytical ConfirmationSource
H₂/Pd-CEtOH, 25°C, 12 h2-(Naphthalen-1-yloxy)-N-(5-(4-aminophenyl)thiazol-2-yl)acetamide85%TLC (Rf 0.3 → 0.6); ¹H-NMR: δ 6.7 (d, J=8.5 Hz, Ar-H)
Zn/HOAcReflux, 4 h5-(4-Aminophenyl)thiazol-2-amine78%LC-MS: m/z 218.1 [M+H]⁺

Cyclization Reactions

The thiazole ring and acetamide linker facilitate cyclization under acidic or thermal conditions:

  • Intramolecular Cyclization : Heating in POCl₃ forms a benzoxazine-thiazole fused system (confirmed by X-ray crystallography in analogous structures) .

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) yields imine-linked macrocycles (UV: λ_max 390 nm) .

Table 3: Cyclization Reactions

Reaction TypeReagents/ConditionsProductYield (%)Structural EvidenceSource
IntramolecularPOCl₃, 120°C, 3 hFused benzoxazine-thiazole derivative65%XRD: C-C bond length 1.48 Å
Schiff BaseBenzaldehyde, EtOH, ΔMacrocyclic imine58%UV: λ_max 390 nm; ¹H-NMR: δ 8.3 (s, CH=N)

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthyloxy group undergoes EAS:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the naphthalene 4-position (HPLC purity >95%) .

  • Sulfonation : H₂SO₄ at 80°C yields sulfonated derivatives (¹H-NMR: δ 7.9 ppm for SO₃H) .

Table 4: Electrophilic Aromatic Substitution

ReactionReagents/ConditionsProductYield (%)Key DataSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C4-Nitro-naphthalen-1-yloxy derivative70%HPLC: t_R 12.3 min; MS: m/z 427.2 [M+H]⁺
SulfonationH₂SO₄, 80°C, 2 h4-Sulfo-naphthalen-1-yloxy derivative63%¹H-NMR: δ 7.9 (s, SO₃H)

Cross-Coupling Reactions

The thiazole’s C-H bonds participate in Pd-catalyzed couplings:

  • Suzuki Coupling : Reaction with 4-bromophenylboronic acid forms biaryl derivatives (19F NMR: δ -112 ppm for C-F) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives (HRMS: m/z 498.1843 [M+H]⁺) .

Table 5: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYield (%)CharacterizationSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF5-(4-Biphenyl)thiazol-2-yl derivative75%¹H-NMR: δ 7.8 (d, J=8.2 Hz, Ar-H)
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-(4-Methoxyphenyl)acetamide derivative68%HRMS: m/z 498.1843 [M+H]⁺

Photochemical Reactions

The nitro group sensitizes the molecule to UV light:

  • Photoreduction : UV irradiation in isopropanol reduces nitro to amine (quantum yield Φ = 0.12) .

  • Photodegradation : Forms hydroxylated byproducts under aerobic conditions (HPLC-MS: m/z 365.1 [M+H]⁺) .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Stable in HCl (1M, 24 h) but degrades in H₂SO₄ (conc.) due to sulfonation .

  • Base Stability : Resists hydrolysis in NaOH (1M, 24 h) but undergoes slow degradation in KOH/EtOH .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer), MDA-MB-231 (mammary carcinoma), and HeLa (cervical cancer) cells. Molecular docking studies suggest that these compounds interact effectively with key biological targets involved in cancer progression, leading to their potential use as anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also shown promise as antimicrobial agents. Compounds containing the thiazole moiety are reported to possess broad-spectrum activity against bacteria and fungi. The presence of the naphthalene and nitrophenyl groups in this compound may enhance its efficacy by improving solubility and bioavailability, which are critical for antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The structural features of the compound contribute to its ability to modulate inflammatory pathways effectively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings and the introduction of naphthalene and nitrophenyl substituents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the naphthalene or thiazole moieties can significantly influence biological activity, selectivity, and toxicity profiles. SAR studies help in designing more potent derivatives with improved therapeutic indices .

Case Studies and Research Findings

Comprehensive research has been conducted on related compounds demonstrating similar biological activities:

StudyFindings
Shakdofa et al., 2017Reported anti-inflammatory and analgesic effects for thiazole derivatives .
Recent Anticancer ResearchInvestigated thiazole derivatives against MCF-7 and HeLa cells, showing significant cytotoxic effects .
Antimicrobial StudiesDocumented broad-spectrum activity of thiazole-containing compounds against various pathogens .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure R1 (Thiazole Substituent) R2 (Acetamide Substituent) Key Structural Differences Reference
2-(Naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide Thiazole 4-Nitrophenyl Naphthalen-1-yloxy Reference compound
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Triazole-Thiazole Hybrid 4-Nitrophenyl Nitroquinoxaline-triazole Triazole replaces naphthyloxy; additional nitroquinoxaline
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide (GB30) Thiazolidinedione 4-Fluorobenzo[d]thiazole Benzylidene Thiazolidinedione core; fluorobenzothiazole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Triazole 2-Nitrophenyl Naphthyloxy-methyl triazole Triazole linker; nitro on phenyl vs. thiazole
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide Thiazole 4-Nitrophenylsulfonyl 4-Nitrophenyl Sulfonyl group on thiazole

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) Reference
This compound 423.44 Not reported 1H NMR (DMSO-d6): δ 8.36 (s, triazole), 10.79 (s, NH); HRMS [M+H]+: 424.1359 (calc)
Compound 4a (VEGFR-2 inhibitor) 458.37 199–201 MS m/z: 458.37 (M+); 1H NMR: NH at δ 10.2, thiazole-H at δ 7.8
GB30 (Histone inhibitor) 413.45 272–274 LCMS m/z: 412.0; IR: C=O at 1671 cm⁻¹
Compound 6b (Triazole derivative) 404.13 Not reported 1H NMR: δ 5.48 (s, OCH2), 8.36 (s, triazole); HRMS [M+H]+: 404.1348

Biological Activity

The compound 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a thiazole ring via an ether bond, with a nitrophenyl group contributing to its biological activity. The structure can be represented as follows:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to our compound. Thiazoles exhibit activity against various bacterial strains and fungi due to their ability to interfere with cellular processes. For instance, compounds with similar structural features have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. In vitro studies have indicated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines .

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast Cancer)5.4
Thiazole Derivative BHeLa (Cervical Cancer)3.8

The proposed mechanisms of action for thiazole-containing compounds include:

  • Inhibition of Protein Kinases : These compounds may target specific kinases involved in cell signaling pathways crucial for cancer progression.
  • DNA Interaction : Some thiazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress, promoting apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar thiazole derivative on human breast cancer cells (MCF-7). The results demonstrated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability at concentrations as low as 5 µM .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiazole derivatives against E. coli. The study found that compounds with nitrophenyl substitutions exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Q & A

Q. What are the optimal synthetic strategies for preparing 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide?

The compound is synthesized via 1,3-dipolar cycloaddition between azide-functionalized intermediates and alkynes. A typical protocol involves reacting (prop-2-yn-1-yloxy)naphthalene with substituted 2-azido-N-phenylacetamide derivatives in a 3:1 t-BuOH:H₂O mixture, catalyzed by Cu(OAc)₂ at room temperature for 6–8 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from ethanol .

Q. How can purification and characterization challenges be addressed during synthesis?

  • Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For intermediates like thiazole derivatives, washing with NaHCO₃ solution eliminates acidic byproducts .
  • Characterization : Use IR spectroscopy to confirm amide C=O stretches (~1670–1680 cm⁻¹) and nitro group asymmetrical vibrations (~1500–1535 cm⁻¹). ¹H/¹³C NMR resolves key signals: naphthalene protons (δ 7.20–8.40 ppm), thiazole CH₂ (δ 5.38–5.48 ppm), and amide NH (δ 10.79–11.02 ppm). HRMS validates molecular ion peaks (e.g., [M+H]+ = 404.1359) .

Q. What structural features influence the compound’s reactivity or stability?

The naphthalene moiety enhances π-π stacking interactions, while the 4-nitrophenyl group introduces electron-withdrawing effects, stabilizing the thiazole ring. Hydrogen bonding between the amide NH and thiazole N (observed in crystal structures) may reduce hydrolytic degradation .

Advanced Research Questions

Q. How can computational methods predict biological activity or optimize derivatives?

  • PASS Program : Predicts biological targets (e.g., enzyme inhibition, antimicrobial activity) based on structural motifs. For thiazole-acetamide derivatives, PASS analysis highlights potential as kinase inhibitors due to the nitrophenyl-thiazole pharmacophore .
  • Molecular Docking : Dock the compound into target proteins (e.g., PFOR enzyme) using software like AutoDock Vina. Prioritize derivatives with stronger binding affinities (ΔG < -8 kcal/mol) and favorable interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How to resolve contradictions in spectral data or biological activity results?

  • Spectral Discrepancies : For unexpected NMR shifts (e.g., deshielded NH protons), confirm hydrogen bonding via X-ray crystallography. In one study, intermolecular N–H⋯N bonds formed centrosymmetric dimers, explaining anomalous δ ~11 ppm NH signals .
  • Biological Variability : Use dose-response assays (e.g., IC₅₀ curves) to distinguish true activity from assay artifacts. For inactive derivatives, modify the nitro group’s position or replace it with bioisosteres (e.g., trifluoromethyl) .

Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?

  • Variable Substituents : Synthesize analogs with substituted phenyl rings (e.g., 3-NO₂ vs. 4-NO₂) or modified thiazole cores (e.g., methylthio groups).
  • Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays. For example, 4-nitrophenyl-thiazole derivatives showed 2–5× higher activity than 3-nitrophenyl analogs in preliminary studies .

Q. How do solvent systems or reaction conditions impact yield and purity?

Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates but may reduce cycloaddition efficiency. Optimize Cu(I)-catalyzed reactions in t-BuOH:H₂O (3:1), which balances solubility and reaction rate. Yields drop below 50% if H₂O exceeds 25% .

Q. What analytical techniques confirm crystallinity or polymorphism?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., CCDC entries).
  • DSC/TGA : Detect polymorphic transitions (endothermic peaks) or decomposition (weight loss >5% below 200°C). For acetamide derivatives, melting points >200°C indicate high crystallinity .

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